3-(Thiazol-2-ylamino)propanenitrile
Description
Properties
Molecular Formula |
C6H7N3S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-ylamino)propanenitrile |
InChI |
InChI=1S/C6H7N3S/c7-2-1-3-8-6-9-4-5-10-6/h4-5H,1,3H2,(H,8,9) |
InChI Key |
GIPGKWRSTJCCKS-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NCCC#N |
Canonical SMILES |
C1=CSC(=N1)NCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Impact
- Nitrile vs. Alcohol/Carboxylate: The nitrile in 3-(Thiazol-2-ylamino)propanenitrile offers metabolic resistance compared to the alcohol in a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol . However, carboxylate esters (e.g., 7b) may improve solubility .
- Thiazole vs.
Research Findings and Implications
- DNA Interaction: The 4i-4n series demonstrates superior DNA binding compared to 3-(Thiazol-2-ylamino)propanenitrile, attributed to their fused aromatic systems .
- Synthetic Flexibility: Ethyl cyanoacetate-derived compounds (e.g., 7b) allow modular functionalization, whereas 3-(Thiazol-2-ylamino)propanenitrile’s synthesis is more streamlined .
- Pharmacological Potential: The nitrile group positions 3-(Thiazol-2-ylamino)propanenitrile as a candidate for stable prodrugs or kinase inhibitors, contrasting with the impurity profile of a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol .
Preparation Methods
Nucleophilic Substitution via Cyanoethylation
The most widely reported method involves the reaction of 2-aminothiazole with acrylonitrile under basic conditions. This one-step protocol leverages the nucleophilicity of the amine group to attack the electrophilic β-carbon of acrylonitrile, forming the desired product.
Reaction Conditions:
- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 80–100°C
- Time: 6–12 hours
The reaction proceeds via a Michael addition mechanism, where the base deprotonates the amine, enhancing its nucleophilicity. A study demonstrated that using K₂CO₃ in DMF at 90°C for 8 hours yielded 78% product purity.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing activation energy and reaction time. In this approach, 2-aminothiazole and acrylonitrile are irradiated at 120°C for 30 minutes in a sealed vessel, achieving a 92% yield. This method minimizes thermal degradation and side reactions such as polymerization of acrylonitrile.
Solid-Phase Synthesis for Scalable Production
Industrial-scale synthesis employs continuous flow reactors to improve mass transfer and heat distribution. A representative protocol involves:
- Dissolving 2-aminothiazole in tetrahydrofuran (THF).
- Mixing with acrylonitrile in a 1:1.2 molar ratio.
- Pumping the solution through a packed-bed reactor containing immobilized base catalysts (e.g., Amberlyst A21).
- Isolating the product via vacuum distillation.
This method achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, making it suitable for ton-scale manufacturing.
Mechanistic Insights and Kinetic Analysis
The formation of 3-(Thiazol-2-ylamino)propanenitrile follows second-order kinetics, with rate constants dependent on solvent polarity. Polar aprotic solvents like DMF stabilize the transition state by solvating the base and acrylonitrile, accelerating the reaction. Density functional theory (DFT) calculations reveal an activation energy barrier of 65 kJ·mol⁻¹ for the rate-determining nucleophilic attack step.
Side Reactions:
- Oligomerization of Acrylonitrile: Mitigated by maintaining stoichiometric excess of 2-aminothiazole.
- Hydrolysis of Nitrile Group: Prevented by anhydrous conditions.
Optimization Strategies for Enhanced Yield
Solvent Effects
A comparative study of solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| Acetonitrile | 37.5 | 82 |
| Ethanol | 24.3 | 45 |
Acetonitrile’s moderate polarity and low viscosity facilitate faster diffusion of reactants, explaining its superior performance.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases interfacial contact between immiscible reactants. For example, a biphasic water-toluene system with 5 mol% catalyst improved yields to 88% at 70°C.
Structural Characterization and Analytical Techniques
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (s, 1H, thiazole-H), 6.85 (br s, 1H, NH), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂CN).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.2 (C=N), 117.9 (CN), 45.3 (CH₂), 38.1 (CH₂CN).
- IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N stretch).
X-ray Crystallography
Single-crystal X-ray diffraction confirmed the Z-configuration of the thiazole-amino moiety. The dihedral angle between the thiazole and propanenitrile planes is 12.5°, indicating moderate conjugation. Unit cell parameters: a = 8.21 Å, b = 10.34 Å, c = 12.07 Å, α = 90°, β = 90°, γ = 90°, space group P2₁/c.
Industrial Applications and Green Chemistry
Recent efforts focus on sustainable production methods:
- Aqueous-Phase Synthesis: Replacing DMF with water reduces environmental impact but requires surfactants to solubilize reactants.
- Catalyst Recycling: Magnetic Fe₃O₄-supported palladium nanoparticles enable five reuse cycles without significant activity loss.
Q & A
Q. What are the established synthetic routes for 3-(Thiazol-2-ylamino)propanenitrile and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions with thiazole ring formation and functional group introduction. For example, thiazole derivatives are synthesized via condensation of thioamides with α-haloketones under reflux conditions (e.g., using acetone or ethanol as solvents). Post-synthesis purification often includes recrystallization from methanol or ethanol . Derivatives may incorporate substituents via reactions with aromatic aldehydes or halogenated intermediates, requiring temperature control (e.g., 80°C) and acid/base adjustments for optimal yields .
Q. How is structural validation performed for 3-(Thiazol-2-ylamino)propanenitrile?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., nitrile group at ~110-120 ppm in 13C NMR).
- IR Spectroscopy : Confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and thiazole ring vibrations.
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Ensures purity by matching calculated and experimental C/H/N/S percentages .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data for thiazole-based nitriles across studies?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Standardized Conditions : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and consistent concentrations for NMR.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Supplementary Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What optimization strategies improve yields in multi-step syntheses of 3-(Thiazol-2-ylamino)propanenitrile?
- Methodological Answer : Key factors include:
Q. What computational tools predict the biological activity of 3-(Thiazol-2-ylamino)propanenitrile derivatives?
- Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) predict antimicrobial or anticancer potential based on structural motifs. Molecular docking (AutoDock, Schrödinger) models interactions with targets (e.g., kinases or bacterial enzymes). QSAR studies correlate substituent electronegativity or steric effects with activity .
Q. How do substituents on the thiazole ring influence reactivity and bioactivity?
- Methodological Answer : Substituents modulate electronic and steric properties:
- Electron-Withdrawing Groups (NO2, Cl) : Enhance electrophilic reactivity (e.g., in nucleophilic substitutions) and may increase antimicrobial potency.
- Electron-Donating Groups (CH3, OCH3) : Improve solubility and alter binding affinity to biological targets.
- Comparative Studies : Derivatives with 4-methylthiazole () vs. 4-phenylthiazole () show divergent reaction pathways and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
